2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine
CAS No.: 887405-40-5
Cat. No.: VC1969871
Molecular Formula: C14H25NO
Molecular Weight: 223.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887405-40-5 |
|---|---|
| Molecular Formula | C14H25NO |
| Molecular Weight | 223.35 g/mol |
| IUPAC Name | 2-[(3,5-dimethyl-1-adamantyl)oxy]ethanamine |
| Standard InChI | InChI=1S/C14H25NO/c1-12-5-11-6-13(2,8-12)10-14(7-11,9-12)16-4-3-15/h11H,3-10,15H2,1-2H3 |
| Standard InChI Key | WQXMVAGRSICDSC-UHFFFAOYSA-N |
| SMILES | CC12CC3CC(C1)(CC(C3)(C2)OCCN)C |
| Canonical SMILES | CC12CC3CC(C1)(CC(C3)(C2)OCCN)C |
Introduction
Chemical Properties and Structure
2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine has the molecular formula C14H25NO with a molecular weight of 223.3544 g/mol . The structure features a rigid adamantane core modified with strategic functional groups that influence its physicochemical behavior in various environments. The compound's properties arise from the unique combination of a lipophilic adamantane backbone and a hydrophilic amine terminus, giving it amphiphilic characteristics that can be advantageous in biological systems and chemical applications.
Physical Properties
The physical properties of 2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine have been characterized through various analytical methods, providing important data for researchers and formulators. These properties determine the compound's behavior in different media and inform its handling requirements for research and development purposes. Table 1 summarizes the key physical properties of this compound:
| Property | Value |
|---|---|
| Molecular Formula | C14H25NO |
| Molecular Weight | 223.3544 g/mol |
| Density | 1.03±0.1 g/cm³ (20°C, 760 Torr) |
| Boiling Point | 299.8±13.0°C (760 Torr) |
| Flash Point | 121.7±13.1°C |
| Vapor Pressure | 0.00117 mmHg at 25°C |
| Refractive Index | 1.526 |
| Storage Condition | 2-8°C |
| Hazard Class | Irritant |
These properties are derived from chemical databases and research data . The relatively high boiling point reflects the compound's molecular weight and potential for intermolecular hydrogen bonding, while the low vapor pressure indicates its stability at room temperature. The recommended storage conditions suggest potential sensitivity to temperature and perhaps oxidation, necessitating refrigeration for long-term storage and maintaining chemical integrity.
Structural Characteristics
The structural features of 2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine contribute significantly to its chemical behavior and potential applications. Understanding these structural elements is essential for predicting interactions with biological systems and designing synthetic pathways. The compound's structure consists of:
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An adamantane core (C10H16): This tricyclic structure provides exceptional rigidity and three-dimensional stability to the molecule. The adamantane framework creates a well-defined spatial arrangement that influences how the compound interacts with other molecules and biological targets.
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Two methyl groups (-CH3) at positions 3 and 5: These alkyl substituents increase the lipophilicity of the molecule and potentially affect its ability to cross biological membranes. The specific positioning at nodal adamantane carbon atoms enhances the molecule's stability and affects the electronic distribution within the structure.
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An oxyethanamine group (-OCH2CH2NH2) at position 1: This functional group introduces both an oxygen atom and a primary amine, creating potential for hydrogen bonding, acid-base interactions, and nucleophilic reactivity. The ethyl linker between the oxygen and nitrogen provides flexibility and spatial separation between the rigid adamantane core and the reactive amine terminus.
The adamantane scaffold contributes significant hydrophobicity and structural rigidity, while the methyl groups further enhance lipophilicity . The oxyethanamine moiety introduces polar characteristics and hydrogen bonding capabilities, potentially improving water solubility and enabling interactions with biological macromolecules such as proteins and nucleic acids.
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